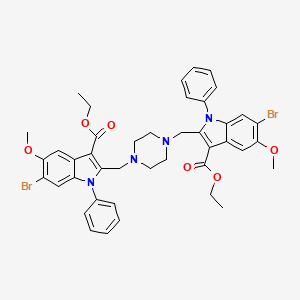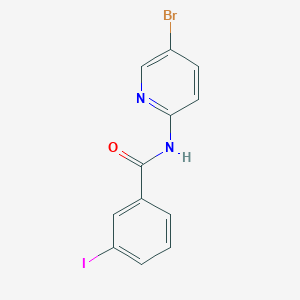![molecular formula C17H9Cl2F3N4O3 B11102217 (4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11102217.png)
(4Z)-4-{[(2,4-dichlorophenyl)amino]methylidene}-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes dichloroaniline, nitrophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common reagents used in these reactions include dichloroaniline, nitrophenyl hydrazine, and trifluoromethyl ketones. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired outcome, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroaniline: A related compound with similar structural features, used in the production of dyes and herbicides.
4-Nitrophenylhydrazine: Another related compound, used in organic synthesis and as a reagent in various chemical reactions.
Uniqueness
4-[(Z)-1-(2,4-DICHLOROANILINO)METHYLIDENE]-1-(4-NITROPHENYL)-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-ONE is unique due to its combination of dichloroaniline, nitrophenyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C17H9Cl2F3N4O3 |
|---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)iminomethyl]-2-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H9Cl2F3N4O3/c18-9-1-6-14(13(19)7-9)23-8-12-15(17(20,21)22)24-25(16(12)27)10-2-4-11(5-3-10)26(28)29/h1-8,24H |
InChI Key |
RQQQQEFDUVCITH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(=C(N2)C(F)(F)F)C=NC3=C(C=C(C=C3)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-iodo-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B11102135.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11102138.png)
![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)
![1-Benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B11102148.png)

![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11102162.png)
![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)


![N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102185.png)
![Isopropyl 4-[(4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B11102190.png)
![2-{[(4-{[(2,6-Dimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B11102195.png)
![3-[((E)-2-{2-[(4-Chlorobenzoyl)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate](/img/structure/B11102204.png)
![4-Amino-N'-[(E)-[2-(benzyloxy)-5-bromophenyl]methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11102210.png)
